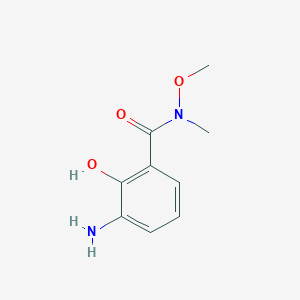

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide

Description

Table 1: Molecular Formula Breakdown

| Component | Count | Contribution to Formula |

|---|---|---|

| Benzene | 1 | C₆H₅ |

| Carboxamide | 1 | CON |

| Methoxy | 1 | OCH₃ |

| Methyl | 1 | CH₃ |

| Amino | 1 | NH₂ |

| Hydroxy | 1 | OH |

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is not explicitly reported in the literature, analogous N-substituted benzamides exhibit planar amide groups due to partial double-bond character in the C-N bond. The N-methoxy-N-methyl substituents introduce steric hindrance, restricting free rotation around the N-C(O) bond. This restriction likely results in conformational isomerism , where the methoxy and methyl groups adopt distinct spatial arrangements relative to the amide carbonyl.

In related structures, such as N,N-dimethylbenzamide derivatives, the amide group adopts a trans configuration to minimize steric clashes between substituents. For this compound, intramolecular hydrogen bonding between the 2-hydroxy and amide carbonyl groups may further stabilize specific conformers.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl₃):

- Aromatic protons : Signals between δ 6.5–7.5 ppm, split into a doublet of doublets due to coupling with adjacent substituents. The 3-amino group deshields the para proton, causing a downfield shift.

- Hydroxy proton : A broad singlet at δ 9.5–10.5 ppm, exchangeable with D₂O.

- Methoxy group : A singlet at δ 3.2–3.5 ppm for the -OCH₃ protons.

- N-methyl group : A singlet at δ 2.8–3.1 ppm for the -N(CH₃) protons.

13C NMR (100 MHz, CDCl₃):

Table 2: Representative 1H NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C-4, C-5, C-6) | 6.7–7.3 | Doublet of doublets |

| Hydroxy (-OH) | 9.8–10.2 | Broad singlet |

| Methoxy (-OCH₃) | 3.3 | Singlet |

| N-methyl (-NCH₃) | 2.9 | Singlet |

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands (cm⁻¹):

- N-H stretch (amine): 3300–3500 (broad, medium intensity).

- O-H stretch (phenolic): 3200–3600 (broad, strong).

- Amide C=O stretch : 1640–1680 (strong).

- Aromatic C=C stretch : 1450–1600 (multiple peaks).

- C-O stretch (methoxy): 1100–1250.

The hydroxy and amide groups participate in intramolecular hydrogen bonding, broadening the O-H and N-H stretches.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) of the compound (m/z):

Table 3: Major MS Fragments

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 196 | [M]⁺ | Molecular ion |

| 166 | [M – OCH₃]⁺ | Methoxy group loss |

| 181 | [M – CH₃]⁺ | N-methyl group loss |

| 149 | [C₇H₇NO₂]⁺ | Amide bond cleavage |

Properties

IUPAC Name |

3-amino-2-hydroxy-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(14-2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROZXZOUSSOHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC=C1)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729801 | |

| Record name | 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473731-43-0 | |

| Record name | 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide typically involves:

- Formation of the benzamide core with appropriate substitution (amino and hydroxy groups).

- Introduction of the N-methoxy-N-methylamide moiety (Weinreb amide).

- Control of reaction conditions to favor selective substitution and high purity.

The N-methoxy-N-methylamide (Weinreb amide) is a versatile intermediate in organic synthesis, allowing for controlled transformations into various ketones and aldehydes, and is usually prepared by coupling N,O-dimethylhydroxylamine with acid chlorides or carboxylic acids activated by coupling reagents.

Preparation of the Benzamide Core with Amino and Hydroxy Substituents

The aromatic substitution pattern of 3-amino-2-hydroxybenzamide requires selective introduction of amino and hydroxy groups on the benzene ring. The hydroxy group is generally introduced via phenol derivatives or hydrolysis of appropriate precursors, while the amino group can be introduced via nitration followed by reduction or direct amination.

A representative approach includes:

- Starting from 2-hydroxybenzoic acid (salicylic acid) derivatives.

- Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl2).

- Subsequent amide formation with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

This approach is supported by procedures where 4-methoxybenzoic acid was converted to its acid chloride with SOCl2 and then reacted with ammonia or amines to form benzamide derivatives with good yields (e.g., 71% yield in one example).

Formation of the N-Methoxy-N-methylbenzamide (Weinreb Amide)

The key step for introducing the N-methoxy-N-methylamide functionality involves coupling N,O-dimethylhydroxylamine hydrochloride with an acid chloride or activated carboxylic acid.

- Preparation of acid chloride from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride.

- Reaction of the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.

- Purification by extraction and drying yields the Weinreb amide as a solid or oil.

For example, a study reported the quantitative formation of N-methoxy-N-methylbenzamide derivatives by reacting acid chlorides with N,O-dimethylhydroxylamine hydrochloride at room temperature for 1 hour.

Specific Synthetic Example for this compound

While direct literature on this exact compound is scarce, synthesis can be inferred from related compounds and general Weinreb amide preparation methods:

| Step | Reagents and Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 2-Hydroxy-3-nitrobenzoic acid | Starting material with hydroxy and nitro groups | Commercial or synthesized via nitration |

| 2 | SOCl2, reflux | Conversion to acid chloride | High yield typical |

| 3 | N,O-dimethylhydroxylamine hydrochloride, base (e.g., Et3N), CH2Cl2, 0°C to RT | Formation of N-methoxy-N-methylbenzamide intermediate | Quantitative or high yield |

| 4 | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, Fe) | Reduction of nitro group to amino group | High selectivity and yield |

| 5 | Purification (recrystallization or chromatography) | Isolation of pure this compound | Purity >95% |

This sequence aligns with standard procedures for preparing amino-hydroxy substituted Weinreb amides, combining aromatic substitution chemistry with Weinreb amide formation and reduction steps.

Reaction Conditions and Optimization

- Temperature: Acid chloride formation is typically done under reflux; amide coupling is effective at 0°C to room temperature to avoid side reactions.

- Solvents: Dichloromethane, tetrahydrofuran (THF), or ethyl acetate are common solvents.

- Bases: Triethylamine or N-methylmorpholine neutralize HCl formed during amide formation.

- Purification: Extraction, drying over sodium sulfate, and chromatographic purification or recrystallization ensures high purity.

Alternative Synthetic Routes and Patented Methods

Patents on related benzamide derivatives suggest alternative one-pot methods and chlorination steps for substituted benzamides, which can be adapted for hydroxy and amino substitutions. For example, a one-pot method involving isatoic anhydride and methylamine followed by chlorination with trichloroisocyanuric acid has been reported for related amino-chlorobenzamides, offering high yield and purity with low environmental impact.

While this patent focuses on chlorinated derivatives, the methodology demonstrates the feasibility of one-pot synthesis with careful control of pH and temperature, which could be adapted for hydroxy and amino-substituted benzamides.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of Weinreb amides is a well-established method to prepare amides with high selectivity and functional group tolerance.

- The reduction of nitro groups to amino groups is typically high yielding and preserves sensitive groups like hydroxy and methoxy.

- One-pot methods reduce process complexity and environmental impact but require careful optimization of reaction parameters.

- Purity and yield depend heavily on reaction temperature, pH control, and solvent choice.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydroxyl group can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

Substitution: Reagents like alkyl halides and acid catalysts are often used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Ethers or esters.

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide serves as a building block in the synthesis of various pharmaceutical compounds. Its functional groups allow for diverse modifications leading to potential therapeutic agents.

- Example Compounds: It has been utilized in creating derivatives aimed at treating chemokine-mediated diseases such as cancer and inflammatory disorders .

Biological Studies

The compound is studied for its interactions with biological molecules, particularly in the context of drug design. Its ability to form hydrogen bonds through its amino and hydroxy groups enhances its affinity for biological targets.

- Mechanism of Action: The interaction with enzymes or receptors is facilitated by the formation of hydrogen bonds, which can modulate their activity.

Materials Science

Research has explored the use of this compound in developing new materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of therapeutic compounds | Potential treatments for cancer and inflammation |

| Biological Studies | Interaction studies with biological targets | Improved drug design through enhanced binding |

| Materials Science | Development of polymers and coatings | Enhanced material properties |

Case Study 1: Synthesis of Therapeutic Agents

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties. The modifications made to the core structure improved potency against specific chemokine receptors involved in inflammatory pathways .

Case Study 2: Drug Interaction Analysis

Research focused on the binding affinity of this compound with various receptors showed promising results, indicating its potential as a lead compound in drug development aimed at treating chronic pain and autoimmune diseases .

Mechanism of Action

The mechanism by which 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

N-Methylbenzamide Derivatives

- 3-Amino-2-hydroxy-N-methylbenzamide (CAS 194413-46-2): Lacks the methoxy group, resulting in reduced steric hindrance and altered hydrogen-bonding capacity.

- DEET (N,N-diethyl-3-methylbenzamide): A commercial insect repellent with N,N-diethyl groups. Unlike the target compound, DEET lacks hydroxyl and amino groups, which reduces its polarity and enhances skin permeability .

N,O-Bidentate Directing Groups

Hydroxyethyl Substituents

- 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide (CAS 473731-23-6): The hydroxyethyl group enhances water solubility, making it more suitable for pharmaceutical formulations compared to the methoxy-methyl variant .

Biological Activity

3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide is a chemical compound with significant potential in various biological applications. Its molecular formula is , and its structure includes an amino group, a hydroxy group, and a methoxy-N-methyl substituent on a benzamide framework. This unique combination of functional groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The presence of functional groups allows for diverse interactions within biological systems. The amino group can act as a nucleophile, while the hydroxy group can engage in intramolecular hydrogen bonding, influencing the compound's conformation and reactivity. These features are critical for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities:

- Antimicrobial Activity : Compounds related to this benzamide have shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it relevant for conditions involving chemokine receptors .

- Antiparasitic Effects : Some derivatives have demonstrated activity against protozoan parasites, indicating broader therapeutic possibilities .

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anti-inflammatory Mechanisms

Research into the compound's interaction with CXC chemokine receptor 2 (CXCR2) has revealed its potential as a negative allosteric modulator. This interaction could provide a therapeutic strategy for managing inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by inhibiting excessive inflammatory responses .

Antiparasitic Activity

A study focusing on N-benzoyl-2-hydroxybenzamides, which includes structural analogs of this compound, found promising results against Toxoplasma gondii and Plasmodium falciparum. These findings highlight the compound's potential as an antiparasitic agent, especially against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylbenzamide | Contains an N-methyl group but lacks hydroxy group | Primarily used as an intermediate in organic synthesis |

| Salicylamide | Contains a hydroxyl group on the benzene ring | Exhibits significant antibacterial properties |

| N-(Benzyl Carbamoyl)-2-hydroxybenzamide | Contains benzyl substitution and hydroxy group | Demonstrated antibacterial and antifungal activity |

The comparative analysis illustrates how this compound stands out due to its combination of functionalities that enhance its biological activity.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including amination and methoxylation processes. The compound serves as a building block for creating new molecules with potential applications in pharmaceuticals, particularly in developing antimicrobial agents and anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-Amino-2-hydroxy-N-methoxy-N-methylbenzamide?

- The compound can be synthesized via multi-step routes involving functional group transformations. For example, a reductive amination step using Pd/C under hydrogenation conditions (e.g., MeOH, 18 h) can introduce amino groups, followed by acylation with activated esters or chlorides (e.g., methyl 3-(chlorocarbonyl)propanoate in CH₂Cl₂ with pyridine) . Protecting groups like TIPSCl (triisopropylsilyl chloride) may be used to stabilize reactive hydroxyl or amino groups during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this benzamide derivative?

- 1H NMR is essential for confirming substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.4–8.2 ppm, methoxy groups at δ 3.7–3.8 ppm) . ESI-MS (Electrospray Ionization Mass Spectrometry) validates molecular weight and fragmentation patterns, such as detecting [M+H]+ ions . IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups .

Q. How can researchers address solubility challenges during biological assays?

- Solubility is often improved using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). For polar derivatives, buffered aqueous solutions (pH 6–8) with controlled ionic strength are recommended. Pre-formulation studies using dynamic light scattering (DLS) or HPLC solubility profiling are advised .

Q. What preliminary biological screening models are suitable for this compound?

- Antimicrobial activity can be tested via broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, CH₃CN) improve acylation rates vs. non-polar alternatives .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., amine protection) .

- Purity monitoring : Use inline FTIR or UPLC-MS to track intermediates and adjust stoichiometry .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Systematic substitution : Modify substituents on the benzamide core (e.g., methoxy → ethoxy, fluoro → chloro) to assess bioactivity changes .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic interactions .

- In vitro validation : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase targets) .

Q. How should contradictory data from biological assays be resolved?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm trends .

- Orthogonal assays : Cross-validate cytotoxicity results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .

- Batch analysis : Check compound stability (HPLC purity) and solvent interference (e.g., DMSO quenching fluorescence) .

Q. What methods improve crystallization for X-ray diffraction studies?

- Solvent diffusion : Use slow evaporation of CHCl₃/hexane mixtures to grow single crystals .

- Temperature gradients : Gradual cooling (0.5°C/h) from 40°C to 4°C enhances crystal lattice formation .

- Additive screening : Introduce trace co-solvents (e.g., dioxane) or salts (NH₄PF₆) to stabilize crystal packing .

Q. How can mechanistic insights be derived from in vitro bioactivity data?

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive) .

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., bacterial topoisomerases) .

- Metabolite profiling : LC-HRMS identifies oxidative metabolites (e.g., hydroxylation at C-2) to infer metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.